Fmoc-d-phenylglycine(4-otbu)
Overview
Description
Fmoc-d-phenylglycine(4-otbu) is an amino acid derivative with the molecular formula C27H27NO5 and a molar mass of 445.51 g/mol . It is a white solid that is insoluble in water but soluble in organic solvents such as methanol and dichloromethane . This compound is commonly used in peptide synthesis as a protecting group to prevent the reaction of amino acids .
Preparation Methods
The preparation of Fmoc-d-phenylglycine(4-otbu) involves a multi-step synthetic route . Initially, 4-tert-butoxyphenylglycine is reacted with D-phenylalanine ester . Subsequently, the protective group Fmoc is introduced . Finally, the protecting group can be removed under appropriate conditions to obtain Fmoc-d-phenylglycine(4-otbu) . This method is complex and requires precise reaction conditions .
Chemical Reactions Analysis
Fmoc-d-phenylglycine(4-otbu) undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions involve the gain or loss of electrons, respectively.
Substitution: This reaction involves the replacement of one functional group with another.
Deprotection: The Fmoc group can be removed using a base such as piperidine.
Common reagents used in these reactions include fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) and 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Fmoc-d-phenylglycine(4-otbu) has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Fmoc-d-phenylglycine(4-otbu) involves the protection of the amino group during peptide synthesis . The Fmoc group is introduced to the amino acid, preventing unwanted reactions . The Fmoc group can be removed using a base, such as piperidine, which forms a stable adduct with the dibenzofulvene byproduct . This process ensures the selective protection and deprotection of the amino group during synthesis .
Comparison with Similar Compounds
Fmoc-d-phenylglycine(4-otbu) can be compared with other similar compounds, such as:
Fmoc-L-phenylalanine: Another amino acid derivative used in peptide synthesis.
Fmoc-D-phenylalanine: Similar to Fmoc-d-phenylglycine(4-otbu) but with different stereochemistry.
Fmoc-L-tyrosine: Used in peptide synthesis with a different side chain.
The uniqueness of Fmoc-d-phenylglycine(4-otbu) lies in its specific structure and the presence of the 4-tert-butoxy group, which provides distinct chemical properties and reactivity .
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[4-[(2-methylpropan-2-yl)oxy]phenyl]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27NO5/c1-27(2,3)33-18-14-12-17(13-15-18)24(25(29)30)28-26(31)32-16-23-21-10-6-4-8-19(21)20-9-5-7-11-22(20)23/h4-15,23-24H,16H2,1-3H3,(H,28,31)(H,29,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWZXXXPJDRUVOE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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